4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrophenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and heating to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce oxides .
Scientific Research Applications
4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- (E)-2-(1-Hydrazonoethyl)-4,5-dimethylphenol
Uniqueness
4-{2-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activities. Its structural features allow for diverse chemical modifications and applications, setting it apart from similar compounds .
Properties
Molecular Formula |
C19H20N4O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
InChI |
InChI=1S/C19H20N4O6/c1-28-16-8-3-13(17(11-16)29-2)12-20-22-19(25)10-9-18(24)21-14-4-6-15(7-5-14)23(26)27/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,25)/b20-12+ |
InChI Key |
FFHHOGDSYLOWQB-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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